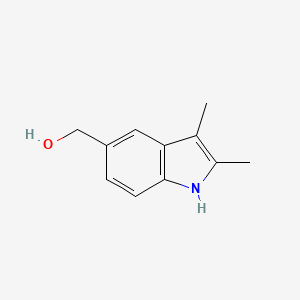

(2,3-二甲基-1H-吲哚-5-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2,3-Dimethyl-1H-indol-5-yl)methanol, or DMI for short, is an indole derivative that has been studied for its potential applications in various scientific research fields. DMI exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-fungal, and anti-bacterial effects. In recent years, its biochemical and physiological effects have been studied in detail, and its potential as a lab experiment reagent has been explored.

科学研究应用

1. 催化转化和化学合成

(2,3-二甲基-1H-吲哚-5-基)甲醇在各种催化转化和化学合成过程中发挥着重要作用。Deutsch、Martin和Lieske(2007)的研究探讨了甘油与不同醛和缩醛的酸催化缩合反应,导致类似[1,3]二氧杂环戊醇和[1,3]二氧杂环戊醚-4-基甲醇等化合物的形成,这些化合物作为新型平台化学品具有应用(Deutsch, Martin, & Lieske, 2007)。

2. 药物化学和药理学

Rubab等人(2017)的研究调查了2-(1H-吲哚-3-基)乙酰肼及其衍生物的合成,展示了它们作为抗菌和抗酶剂的潜力。这些化合物对细菌菌株和α-葡萄糖苷酶、丁酰胆碱酯酶等酶表现出显著活性,表明它们在药物化学中的潜力(Rubab et al., 2017)。

3. 燃料和能源研究

对替代燃料的研究确定了(2,3-二甲基-1H-吲哚-5-基)甲醇作为关键化合物。Song等人(2002)和Peláez等人(2017)对甲醇和二甲醚催化转化为碳氢化合物,以及从合成气合成二甲醚的研究突显了这些化合物在可持续能源和燃料生产领域的相关性(Song et al., 2002); (Peláez, Marín, & Ordóñez, 2017)。

4. 有机合成和化学反应

该化合物在各种有机合成过程和化学反应中也起着关键作用。Sar等人(2021)和Acheson等人(1972)提供了关于吲哚和吡咯的官能化以及吲哚与乙炔二羧酸酯的反应的见解。这些研究揭示了(2,3-二甲基-1H-吲哚-5-基)甲醇在有机化学中的多功能性(Sar et al., 2021); (Acheson et al., 1972)。

5. 环境和绿色化学

(2,3-二甲基-1H-吲哚-5-基)甲醇促进了绿色化学的进展。Cassone等人(2017)关于从甲醇合成二甲醚的新合成途径的研究强调了这种化合物在开发环保友好化学过程中的潜力(Cassone et al., 2017)。

未来方向

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the target’s function, leading to the observed biological activities . The exact changes resulting from this interaction would depend on the specific target and the context within which the compound is acting.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple pathways could be affected. The downstream effects would depend on the specific pathway and the context within which the compound is acting.

Result of Action

Given the range of biological activities associated with indole derivatives , the effects could be diverse, depending on the specific target and the context within which the compound is acting.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2,3-dimethyl-1H-indol-5-yl)methanol. For instance, storage conditions such as temperature and light exposure can affect the stability of the compound . Additionally, the physiological environment within which the compound is acting can also influence its efficacy.

属性

IUPAC Name |

(2,3-dimethyl-1H-indol-5-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-7-8(2)12-11-4-3-9(6-13)5-10(7)11/h3-5,12-13H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGHELSLEZLWLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1327062.png)

acetic acid](/img/structure/B1327063.png)

![3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1327067.png)

![3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327068.png)

![(1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid](/img/structure/B1327069.png)

![3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327070.png)

![4-[(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327073.png)

![4-(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B1327075.png)

![3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327076.png)

![4-[(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327078.png)

![1-{3-[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]propanoyl}piperidine-4-carboxylic acid](/img/structure/B1327081.png)